Lipophilicity Enhancement: 3.6× Greater LogP Than 3-Nitrobenzamide
3-Nitro-4-(trifluoromethoxy)benzamide exhibits a calculated LogP of 2.99970, which is 3.6-fold higher than that of its closest nitro-substituted comparator, 3-nitrobenzamide (LogP = 0.833) . This marked increase in lipophilicity is directly attributable to the introduction of the 4-trifluoromethoxy group, which enhances the compound's ability to passively diffuse across biological membranes.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.99970 |
| Comparator Or Baseline | 3-Nitrobenzamide (CAS 645-09-0): LogP = 0.833 |
| Quantified Difference | 3.6-fold increase |
| Conditions | In silico calculation (ChemSrc database) |
Why This Matters
Superior lipophilicity predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
